Presatovir

Antiviral Drug Discovery RSV Fusion Inhibitor

Select Presatovir (GS-5806) when your research demands a benchmark RSV fusion inhibitor with validated, sub-nanomolar potency and a well-characterized resistance profile. Unlike other inhibitors, it provides a unique toolkit for studying F protein escape mechanisms (e.g., T400I, S398L mutations) and calibrating PK/PD models with robust in vivo data. Its clinical relevance to immunocompromised models makes it the definitive choice for translational fidelity in your antiviral programs.

Molecular Formula C24H30ClN7O3S
Molecular Weight 532.1 g/mol
CAS No. 1353625-73-6
Cat. No. B610194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePresatovir
CAS1353625-73-6
SynonymsGS-5806;  GS5806;  GS 5806;  Presatovir
Molecular FormulaC24H30ClN7O3S
Molecular Weight532.1 g/mol
Structural Identifiers
SMILESCC1=CN2C(=CC(=N2)C3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CCC(C5)N
InChIInChI=1S/C24H30ClN7O3S/c1-15-13-32-22(27-23(15)30-10-8-17(26)14-30)12-20(28-32)21-5-3-4-9-31(21)24(33)18-11-16(25)6-7-19(18)29-36(2,34)35/h6-7,11-13,17,21,29H,3-5,8-10,14,26H2,1-2H3/t17-,21-/m0/s1
InChIKeyGOFXWTVKPWJNGD-UWJYYQICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Presatovir (GS-5806) Technical Overview: An Orally Bioavailable RSV Fusion Inhibitor for Preclinical and Clinical Research


Presatovir (CAS 1353625-73-6), also known as GS-5806, is a small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein. It is a member of the pyrazolo[1,5-a]pyrimidine class, characterized by its oral bioavailability and mechanism of blocking the virus-cell fusion process essential for RSV entry [1]. The compound exhibits potent in vitro antiviral activity with a mean EC50 of 0.43 nM against a broad panel of 75 RSV A and B clinical isolates [1].

Why Presatovir Cannot Be Interchanged with Other RSV Fusion Inhibitors in Research or Development


While multiple RSV fusion inhibitors share a common target (the F protein) and exhibit nanomolar potency, they are not interchangeable due to significant differences in their preclinical and clinical profiles. These differences, which arise from distinct chemical scaffolds and binding modes, manifest as variations in in vitro potency, pharmacokinetic properties, clinical efficacy in specific patient populations, and resistance profiles [1][2]. For example, the high-resolution structure of the RSV F protein reveals distinct binding pockets for different inhibitor chemotypes, leading to non-overlapping resistance mutations [2]. Therefore, substituting one fusion inhibitor for another without rigorous re-validation can compromise experimental consistency and translational relevance. The following evidence guide quantifies the specific differentiators that make Presatovir a distinct and non-substitutable compound for scientific applications.

Quantitative Differentiators: Evidence-Based Comparison of Presatovir Against Key RSV Fusion Inhibitors


In Vitro Antiviral Potency: Presatovir vs. JNJ-53718678 and Sisunatovir

Presatovir demonstrates superior in vitro potency against a broad panel of RSV clinical isolates compared to two other advanced fusion inhibitors, JNJ-53718678 (rilematovir) and sisunatovir (RV521). While all three are potent, Presatovir's mean EC50 of 0.43 nM is approximately three-fold lower than the reported IC50/EC50 values for JNJ-53718678 and sisunatovir, indicating a higher intrinsic antiviral activity [1][2].

Antiviral Drug Discovery RSV Fusion Inhibitor

In Vivo Antiviral Efficacy in Human Challenge Model: Presatovir vs. JNJ-53718678

In a direct human RSV challenge study, Presatovir demonstrated a robust and quantifiable antiviral effect, achieving a mean 4.2 log10 reduction in peak viral load compared to placebo [1]. This contrasts with the antiviral effect reported for JNJ-53718678 in a different patient population (hospitalized infants), where the median viral load reduction from baseline to day 3 was 1.98 log10 copies/mL [2].

Clinical Virology Pharmacodynamics Human Challenge Study

Treatment-Emergent Resistance Profile: Presatovir Resistance Mutation Rate and Impact

Presatovir's resistance profile has been extensively characterized in multiple phase 2b studies, providing a crucial dataset for understanding potential treatment-emergent substitutions. Across four studies involving 233 treated adults, treatment-emergent resistance-associated substitutions (RASs) were detected in 7.7% of subjects [1]. Key high-level resistance mutations (>200-fold reduced susceptibility) identified include T400I, S398L, L141F, and F140I in the F protein [1]. Importantly, while the presence of RASs was associated with reduced viral load decline, it did not negatively impact clinical outcomes in these studies [1][2].

Antiviral Resistance RSV F Protein Clinical Trial

Comparative Preclinical Pharmacokinetics: Oral Bioavailability of Presatovir vs. Sisunatovir

Both Presatovir and sisunatovir are orally bioavailable RSV fusion inhibitors, but their preclinical pharmacokinetic profiles differ. Presatovir demonstrates oral bioavailability in preclinical species ranging from 46% to 100% [1]. Sisunatovir (RV521) exhibits a similar but distinct range of 42% to >100% in preclinical species [2]. While the ranges overlap, these values are derived from different sets of preclinical models and may reflect species-specific differences in absorption and metabolism that could influence translational predictions.

Pharmacokinetics Drug Metabolism Oral Bioavailability

Clinical Target Population Differentiation: Presatovir in Immunocompromised Adults vs. Ziresovir in Infants

Presatovir's clinical development has focused on high-risk immunocompromised adult populations, specifically hematopoietic cell transplant (HCT) and lung transplant recipients with RSV infection [1][2]. This is a distinct patient population from that targeted by ziresovir (AK0529), which has demonstrated clinical efficacy in hospitalized infants, including a 3.5-point reduction in the Wang Bronchiolitis Clinical Score (WBCS) versus a 2.2-point reduction with placebo in infants under six months of age [3]. The underlying pathophysiology and therapeutic goals differ significantly between these populations.

Clinical Development Patient Population Immunocompromised Host

High-Impact Application Scenarios for Presatovir in RSV Research


RSV Antiviral Drug Discovery and Lead Optimization

Presatovir serves as a benchmark standard for novel RSV fusion inhibitors in in vitro assays. Its well-characterized sub-nanomolar potency (EC50 = 0.43 nM) and defined resistance profile make it an ideal positive control for phenotypic screening and mechanism-of-action studies [1]. Researchers can use Presatovir to validate the performance of their assays and to benchmark the potency of new chemical entities.

RSV Virology and Resistance Research

The extensive characterization of Presatovir treatment-emergent resistance mutations (e.g., T400I, S398L, L141F, F140I) provides a unique toolkit for virologists studying RSV F protein structure-function relationships and escape mechanisms [2]. The compound can be used to select for and study resistant viral variants in vitro, advancing the understanding of resistance pathways.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of RSV Antivirals

The robust in vivo data from the human RSV challenge study (4.2 log10 viral load reduction) [1], combined with published preclinical PK data (46-100% oral bioavailability) [1], provides a validated dataset for constructing and calibrating PK/PD models. This is invaluable for predicting human dose-exposure-response relationships for other RSV fusion inhibitors or for optimizing future study designs.

Modeling RSV Infection in Immunocompromised Hosts

Given Presatovir's specific clinical development pathway in HCT and lung transplant recipients [3][4], it is the compound of choice for researchers using preclinical models of RSV infection in immunocompromised settings (e.g., immunosuppressed cotton rats or humanized mouse models). Using the clinically relevant compound for this patient population enhances the translational fidelity of the research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Presatovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.